molecular formula C7H8F2N2O2 B2969635 2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid CAS No. 2225144-30-7

2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2969635
CAS No.: 2225144-30-7
M. Wt: 190.15
InChI Key: KTXHULIPTSDDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H8F2N2O2 It is characterized by the presence of two fluorine atoms, a pyrazole ring, and a butanoic acid moiety

Scientific Research Applications

2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.

Safety and Hazards

The safety information for “2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid typically involves the introduction of the difluoro group and the pyrazole ring onto a butanoic acid backbone. One common method involves the reaction of a difluorobutanoic acid derivative with a pyrazole compound under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pyrazole ring can interact with various biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid is unique due to the combination of the difluoro group and the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2-difluoro-4-pyrazol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-7(9,6(12)13)2-5-11-4-1-3-10-11/h1,3-4H,2,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXHULIPTSDDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCC(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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